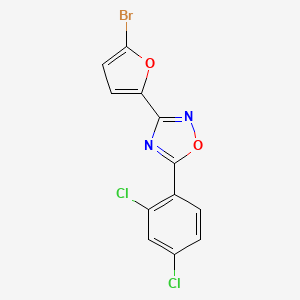![molecular formula C15H26N2O2 B6136315 1-[(1-propionyl-4-piperidinyl)carbonyl]azepane](/img/structure/B6136315.png)
1-[(1-propionyl-4-piperidinyl)carbonyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-propionyl-4-piperidinyl)carbonyl]azepane, commonly known as PACAP-27, is a neuropeptide that has gained significant attention in the scientific community for its potential therapeutic applications. PACAP-27 is a member of the vasoactive intestinal peptide (VIP) family and is widely distributed in the central and peripheral nervous systems.
Mechanism of Action
PACAP-27 exerts its effects through binding to three different receptors: PAC1, VPAC1, and VPAC2. The PAC1 receptor is mainly responsible for the neuroprotective effects of PACAP-27, while the VPAC1 and VPAC2 receptors mediate its effects on the cardiovascular and immune systems. The binding of PACAP-27 to its receptors activates a variety of intracellular signaling pathways, including cyclic AMP (cAMP), protein kinase A (PKA), and extracellular signal-regulated kinase (ERK).
Biochemical and Physiological Effects:
PACAP-27 has been shown to have a variety of biochemical and physiological effects. It can increase cerebral blood flow, reduce oxidative stress, and inhibit apoptosis. PACAP-27 also has anti-inflammatory effects and can modulate the immune response. In addition, it has been shown to enhance synaptic plasticity and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using PACAP-27 in lab experiments is its specificity for the PAC1 receptor, which allows for targeted effects. However, PACAP-27 can be difficult to work with due to its instability and short half-life. Additionally, the cost of synthesizing PACAP-27 can be prohibitive for some researchers.
Future Directions
There are several potential future directions for research on PACAP-27. One area of interest is the development of PAC1 receptor agonists and antagonists for therapeutic use. Another area of research is the use of PACAP-27 in combination with other drugs for enhanced neuroprotection. Additionally, further study is needed to fully understand the mechanisms underlying the effects of PACAP-27 on the immune system and cardiovascular system.
Synthesis Methods
PACAP-27 can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves coupling the amino acid residues in a stepwise manner on a solid support. The synthesized peptide is then cleaved from the support and purified using high-performance liquid chromatography (HPLC).
Scientific Research Applications
PACAP-27 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects against ischemic injury, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. PACAP-27 has also been studied for its potential use in treating migraine headaches, depression, and anxiety disorders.
properties
IUPAC Name |
1-[4-(azepane-1-carbonyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-2-14(18)16-11-7-13(8-12-16)15(19)17-9-5-3-4-6-10-17/h13H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPESLKOPUCPCQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Azepane-1-carbonyl)piperidin-1-yl]propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methoxyphenyl)urea](/img/structure/B6136247.png)
![1,3-dimethyl-4-(4-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6136254.png)
![7-ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6136257.png)
![6-(3-fluoro-4-methoxyphenyl)-3-[(3-methoxy-1-piperidinyl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6136271.png)
![3,5-bis(difluoromethyl)-1-{[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6136280.png)

![2-(4-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-cyclopentyl-2-piperazinyl)ethanol](/img/structure/B6136298.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B6136299.png)

![methyl 4-{[2-({[4-(3-pyridinyloxy)phenyl]amino}carbonyl)-1-piperidinyl]methyl}benzoate](/img/structure/B6136305.png)

![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[3-(3-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6136310.png)
![3-[(3-methoxyphenoxy)methyl]-1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6136312.png)
![2-(4-chlorophenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6136321.png)